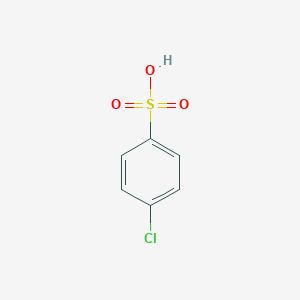

4-Chlorobenzenesulfonic acid

Description

Properties

IUPAC Name |

4-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWBTWIBUIGANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044473 | |

| Record name | 4-Chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Benzenesulfonic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98-66-8 | |

| Record name | 4-Chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CN6B87IK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzenesulfonic Acid (CAS: 98-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Chlorobenzenesulfonic acid (CAS No. 98-66-8), a significant organosulfur compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] This guide details its physicochemical properties, outlines common experimental protocols for its synthesis and analysis, discusses its primary applications, and summarizes key safety and toxicological data.

Physicochemical Properties

This compound is an aromatic sulfonic acid that appears as a greyish-beige or white to light yellow crystalline solid.[2][5] It is soluble in water and ethanol.[5] The compound is stable under normal conditions but can be hygroscopic and is incompatible with strong oxidizing agents.[3][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 98-66-8 | [6] |

| Molecular Formula | C₆H₅ClO₃S | [2][6] |

| Molecular Weight | 192.62 g/mol | [6] |

| Appearance | White to light yellow/orange crystalline solid | [2][5] |

| Melting Point | 102 °C | [7] |

| Boiling Point | 149 °C at 22 mmHg | [5] |

| Water Solubility | Soluble | [2][5] |

| pKa | -0.83 ± 0.50 (Predicted) | [5] |

| EC Number | 202-690-0 |

Synthesis and Experimental Protocols

The most common industrial method for producing this compound is through the electrophilic sulfonation of chlorobenzene (B131634).[3][5][8]

This protocol describes a general laboratory-scale synthesis.

Objective: To synthesize this compound via the sulfonation of chlorobenzene.

Materials:

-

Chlorobenzene (dry)

-

98% Concentrated Sulfuric Acid

-

10% Fuming Sulfuric Acid (Oleum)

-

Hydrochloric Acid (for workup, if needed)

-

Sodium Chloride (for salting out)

Procedure:

-

Reaction Setup: Charge a reaction vessel equipped with a stirrer and temperature control with 98% concentrated sulfuric acid and 10% fuming sulfuric acid. Stir the mixture for 15 minutes to ensure homogeneity.[3]

-

Addition of Reactant: Gradually add dry chlorobenzene to the acid mixture under continuous stirring.[3]

-

Reaction Conditions: Heat the reaction mixture and maintain the temperature at 95-100°C for approximately 5 hours, with constant stirring.[3] The reaction involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a sulfonic acid group (-SO₃H), primarily at the para position due to the ortho-, para-directing effect of the chlorine atom.[8] The para isomer is the major product.[8]

-

Reaction Monitoring: Monitor the reaction to its endpoint. This can be done using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by "salting out". Heat the solution to 80°C, add sodium chloride to precipitate the sodium salt of this compound, and then filter the product.[3] Alternatively, the mixture can be carefully diluted with cold water and the resulting precipitate collected.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Alternative Synthesis: A patented process describes the isomerization of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid to the desired this compound in the presence of sulfuric acid at temperatures between 100 to 300°C.[9][10]

Caption: Figure 1: Synthesis Workflow of this compound.

Applications in Research and Industry

This compound is a versatile chemical intermediate with broad applications:

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including sulfa drugs.[3][4]

-

Dyes and Pigments: It is a key building block in the manufacturing of azo dyes and reactive dyes.[1][4]

-

Agrochemicals: The compound is used in the production of certain pesticides, herbicides, and fungicides.[1][4]

-

Organic Synthesis: In a laboratory setting, it is employed as an acidic catalyst and a sulfonating agent.[1][4] It is also used to synthesize a variety of sulfonyl azides.[2]

-

Other Uses: It is a known by-product in the chemical synthesis of DDT.[5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound and related compounds in various matrices, including industrial wastewater.[11]

Objective: To quantify this compound in a sample using RP-HPLC.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., Newcrom R1).[12][13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[12][13] For highly polar or ionic derivatives, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) may be added to the mobile phase.[14]

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature, for example, 30-35°C.[14]

-

Detection: UV detection at a suitable wavelength, such as 240 nm or 254 nm.[14]

-

Injection Volume: 10-20 µL.[14]

Sample Preparation:

-

Accurately weigh the sample and dissolve it in the mobile phase (or a compatible solvent) to a known concentration (e.g., 1 mg/mL).[14]

-

Perform serial dilutions as necessary to bring the concentration within the calibration range of the instrument.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[14]

Toxicology and Safety

This compound is classified as a hazardous and corrosive substance.[15][16]

-

Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B).[16]

-

Health Effects: The compound is harmful if swallowed.[16] It causes severe skin burns and serious eye damage.[15][16] Inhalation may cause irritation to the respiratory system.[3]

-

Safety Precautions (Handling): When handling, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[17] Work in a well-ventilated area or under a fume hood.[17] Avoid formation of dust.[16]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16][17]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[17] Protect from moisture as it is hygroscopic.

Conclusion

This compound (CAS 98-66-8) is a cornerstone intermediate in the chemical industry. Its utility in the synthesis of pharmaceuticals, dyes, and agrochemicals underscores its industrial importance. A thorough understanding of its physicochemical properties, synthesis protocols, and analytical methods is essential for its safe and effective use in research and development. Due to its corrosive nature, strict adherence to safety protocols is mandatory during handling and storage.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 98-66-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. bjcop.in [bjcop.in]

- 5. This compound | 98-66-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. US20110218357A1 - Processes for preparing this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 10. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. arichem.com [arichem.com]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-chlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and chemical industries. This document details the prevalent synthetic methodologies, including reaction parameters, and purification techniques. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound (p-CBSA) is an organosulfur compound of significant interest due to its role as a versatile precursor in the synthesis of various pharmaceuticals, dyes, and specialty chemicals. Its chemical structure, featuring a sulfonic acid group and a chlorine atom on a benzene (B151609) ring, imparts unique reactivity that is leveraged in numerous organic transformations. This guide focuses on the primary methods for its preparation: the direct sulfonation of chlorobenzene (B131634) and the isomerization of other chlorobenzenesulfonic acid isomers.

Synthetic Methodologies

The two principal industrial methods for the synthesis of this compound are detailed below.

Direct Sulfonation of Chlorobenzene

The most common method for synthesizing this compound is the electrophilic aromatic substitution of chlorobenzene. This reaction can be achieved using various sulfonating agents, including concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. The chloro group is an ortho, para-director, leading to the formation of both 2-chlorobenzenesulfonic acid and the desired this compound.[1][2][3] The para isomer is the major product due to steric hindrance at the ortho position.[2]

Reaction Scheme:

The reaction with concentrated sulfuric acid typically requires elevated temperatures to proceed at a reasonable rate.

Isomerization of Chlorobenzenesulfonic Acids

Undesired isomers of chlorobenzenesulfonic acid, such as the 2-chloro and 3-chloro isomers, can be converted to the thermodynamically more stable this compound. This process is typically carried out at high temperatures in the presence of a strong acid catalyst, such as sulfuric acid.[4][5] This method is particularly useful for increasing the overall yield of the desired para isomer by recycling unwanted byproducts.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the different synthetic routes for this compound.

Table 1: Reaction Conditions for Direct Sulfonation of Chlorobenzene

| Sulfonating Agent | Molar Ratio (Agent:Chlorobenzene) | Temperature (°C) | Reaction Time (hours) |

| Concentrated H₂SO₄ (98%) | 1:1 to 4:1 | 100-150 | 3-5 |

| Fuming H₂SO₄ (20% SO₃) | 1:1 to 2:1 | 50-80 | 1-2 |

| Chlorosulfonic Acid | 3:1 | Not specified | Not specified |

Note: The reaction with chlorosulfonic acid primarily yields 4-chlorobenzenesulfonyl chloride, which is then hydrolyzed to this compound.[6]

Table 2: Product Distribution and Yields for Direct Sulfonation

| Sulfonating Agent | 4-isomer (%) | 2-isomer (%) | Other Isomers (%) | Typical Yield of 4-isomer |

| Concentrated H₂SO₄ | ~98.8 | ~0.8 | ~0.4 (meta) | Variable, dependent on work-up |

| Fuming H₂SO₄ | High | Low | Minimal | >90% (of mixed isomers) |

| Chlorosulfonic Acid | High | Low | Minimal | High (as sulfonyl chloride) |

Isomer distribution data is based on sulfonation with sulfuric acid over a range of concentrations at 25°C.[7]

Table 3: Reaction Conditions for Isomerization

| Starting Isomer(s) | Catalyst | Temperature (°C) | Reaction Time (hours) |

| 2- and/or 3-Chlorobenzenesulfonic acid | Sulfuric Acid (85%) | 190 | 1-3 |

Data extracted from patent literature describing the conversion of undesired isomers to the 4-isomer.[4][5]

Experimental Protocols

Protocol for Direct Sulfonation of Chlorobenzene with Concentrated Sulfuric Acid

Materials:

-

Chlorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Chloride

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add chlorobenzene (1.0 mol).

-

Slowly add concentrated sulfuric acid (2.0 mol) dropwise to the chlorobenzene with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 50°C initially.

-

After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 3 hours with continuous stirring.

-

Monitor the reaction progress by taking small aliquots and testing for the solubility of the reaction mixture in water. The reaction is considered complete when the mixture is completely soluble in water.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) with stirring.

-

The this compound will precipitate as a white solid.

-

Isolate the crude product by vacuum filtration and wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

-

For further purification, the crude product can be recrystallized from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Protocol for Isomerization of 2-Chlorobenzenesulfonic Acid

Materials:

-

2-Chlorobenzenesulfonic acid

-

Sulfuric Acid (85%)

-

Deionized Water

-

Ice

Procedure:

-

In a pressure-rated glass reactor equipped with a magnetic stirrer and a thermocouple, place 2-chlorobenzenesulfonic acid (1.0 mol) and 85% sulfuric acid (3.0 mol).

-

Seal the reactor and heat the mixture to 190°C with stirring.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

The this compound will precipitate.

-

Isolate the product by vacuum filtration and wash with cold deionized water.

-

Purify the product by recrystallization from water as described in the previous protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Reaction pathways for the synthesis of this compound.

References

- 1. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 5. US20110218357A1 - Processes for preparing this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 6. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Physical properties of 4-Chlorobenzenesulfonic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-chlorobenzenesulfonic acid, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound (CAS No: 98-66-8), with the chemical formula C₆H₅ClO₃S, typically appears as a white to off-white or grayish-beige crystalline solid or flaked solid.[1][2][3] It is an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its physical state and properties.[4] Therefore, it should be stored in a dry environment.[1][4]

Quantitative Data Summary

The following table summarizes the reported melting point and solubility data for this compound. It is important to note the variations in reported melting points, which may be attributed to the presence of hydrates or impurities.

| Physical Property | Value | Notes |

| Melting Point | 67 °C | Reported for the monohydrate form.[5] |

| 102 °C | [6][7][8] | |

| 137 °C | [1] | |

| Solubility | ||

| Water | Highly soluble / Soluble | The sulfonic acid group is polar and forms hydrogen bonds with water.[1][2][3][4] |

| Ethanol | Soluble | [2][3] |

| Acetone | Considerable solubility | [4] |

| Chloroform | Slightly soluble | [2] |

| Ether | Practically insoluble | [5] |

| Benzene | Practically insoluble | [5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes[9]

-

Thermometer[9]

-

Mortar and pestle (if sample is not a fine powder)[10]

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11] The tube is tapped gently to ensure the sample is compact at the bottom.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

Approximate Melting Point Determination: A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting point range.[11]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, as it approaches the expected melting point.[11]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range represents the melting point of the sample.[11]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[12]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 25 mg) or a measured volume (e.g., 0.05 mL if in liquid form, though it is a solid at room temperature) is placed into a small test tube.[13]

-

Solvent Addition: A specific volume of the solvent (e.g., 0.75 mL) is added to the test tube in small portions.[13]

-

Mixing: After each addition of the solvent, the test tube is shaken vigorously to facilitate dissolution.[13]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves, it is recorded as soluble in that solvent. If a solid remains, it is recorded as insoluble. For liquid-liquid mixtures, the formation of a single layer indicates miscibility (soluble), while two distinct layers indicate immiscibility (insoluble).[12]

-

Systematic Testing: This procedure is repeated for a range of solvents with varying polarities, such as water, ethanol, acetone, chloroform, ether, and benzene, to establish a comprehensive solubility profile.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 98-66-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chlorobenzenesulphonic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity this compound for Sale [chlorobenzene.ltd]

- 5. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobenzenesulfonic acid, a versatile chemical compound with significant applications in various scientific and industrial fields, including pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications.

Core Chemical Information

This compound (CBSA) is an organosulfur compound, specifically an aromatic sulfonic acid.[1] It is characterized by a benzene (B151609) ring substituted with a sulfonic acid group (-SO₃H) and a chlorine atom at the para position.[2] This structure imparts strong acidic properties and makes it a valuable intermediate in organic synthesis.[1][2]

Molecular Formula: C₆H₅ClO₃S[1][3][4][5]

Molecular Weight: 192.62 g/mol [1][3][4][6][7]

Physicochemical Properties

This compound is typically a white to off-white or grayish crystalline solid at room temperature.[1][2] It is known to be stable under normal conditions but can be hygroscopic.[1] Its high solubility in water is a key characteristic, stemming from the polar sulfonic acid group which can form hydrogen bonds.[1][6]

| Property | Value | References |

| CAS Number | 98-66-8 | [1][3][4][5] |

| Appearance | White to off-white/greyish crystalline solid | [1][2] |

| Melting Point | 67 °C (for hydrated form); also reported as 102 °C | [8][9] |

| Boiling Point | 149 °C at 22 mmHg | [2][7][9][10] |

| Water Solubility | Highly soluble, forms a clear solution | [1][6] |

| pKa | -0.83 ± 0.50 (Predicted) | [2][9] |

| Density | ~1.65 g/cm³ | [6] |

| Stability | Stable under ambient conditions; incompatible with strong oxidizing agents. | [1][2][10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectrum Type | Key Features / Peaks | References |

| ¹H NMR | Signals typically observed around 7.5-7.8 ppm, corresponding to the aromatic protons. | |

| ¹³C NMR | Aromatic carbon signals are expected in the typical range for substituted benzene rings. | |

| Mass Spec (MS) | Molecular ion peak corresponding to its molecular weight. | [4][5] |

| Infrared (IR) | Characteristic peaks for S=O, C-S, and aromatic C-H and C=C bonds. | [4][5] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of chlorobenzene (B131634).[1] This process, known as sulfonation, typically involves reacting chlorobenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum).

Sulfonation of Chlorobenzene

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Chlorobenzene

-

98% Concentrated Sulfuric Acid

-

10% Fuming Sulfuric Acid (Oleum)

-

Sodium Chloride (for salting out)

-

Deionized Water

-

Ice

Equipment:

-

Reaction flask with a stirrer

-

Heating mantle

-

Condenser

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and condenser, add a mixture of 98% concentrated sulfuric acid and 10% fuming sulfuric acid. Stir the mixture for approximately 15 minutes to ensure homogeneity.

-

Addition of Chlorobenzene: Gradually add dry chlorobenzene to the stirred acid mixture through a dropping funnel.

-

Heating: Heat the reaction mixture to 95-100°C and maintain this temperature with continuous stirring for about 5 hours. The progress of the reaction can be monitored by checking for the complete solubility of a sample of the reaction mixture in water.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

-

Precipitation: The product can be isolated as its sodium salt. Cautiously pour the cooled reaction mixture into a beaker containing a saturated solution of sodium chloride. This will cause the sodium salt of this compound to precipitate.

-

Filtration and Washing: Collect the precipitated sodium 4-chlorobenzenesulfonate (B8647990) by vacuum filtration. Wash the crystals with a cold, saturated sodium chloride solution to remove excess acid and other impurities.

-

Conversion to Free Acid (Optional): To obtain the free sulfonic acid, the sodium salt can be dissolved in a minimal amount of hot water and then acidified with concentrated hydrochloric acid. Upon cooling, this compound will crystallize out.

-

Drying: Dry the final product (either the sodium salt or the free acid) in a desiccator or a vacuum oven at a low temperature.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of organic molecules. Its reactivity, stemming from the sulfonic acid group and the chlorine-substituted benzene ring, makes it highly versatile.

Key Application Areas

-

Pharmaceuticals: It serves as an essential intermediate in the manufacturing of various pharmaceuticals, particularly sulfa drugs, which are a class of antibacterial agents.[1]

-

Dyes and Pigments: It is widely used in the dye industry as a key intermediate for synthesizing various colorants.[1]

-

Agrochemicals: The compound is utilized in the production of certain pesticides, herbicides, and fungicides.[6]

-

Surfactants and Detergents: It can be converted into surfactants used in cleaning products.[1]

-

Catalysis: Due to its acidic nature, it can act as a catalyst in some organic reactions, such as esterification.

-

Ion Exchange Resins: It is also used in the preparation of ion exchange resins.[1]

Caption: Major application areas of this compound.

Safety and Handling

This compound is a corrosive substance that requires careful handling to avoid exposure. It can cause severe skin burns and eye damage. Inhalation may lead to chemical burns in the respiratory tract.

Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements | References |

| Acute Oral Toxicity | Acute Tox. 4 (H302: Harmful if swallowed) | P270, P301+P312 | [7] |

| Skin Corrosion | Skin Corr. 1B/1C (H314: Causes severe skin burns and eye damage) | P260, P280, P303+P361+P353 | [7] |

| Eye Damage | Eye Dam. 1 (H318: Causes serious eye damage) | P280, P305+P351+P338 |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing. A respirator may be necessary if dust is generated.[7]

-

Ventilation: Use in a well-ventilated area, preferably under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

-

First Aid (Eyes): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

First Aid (Skin): Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical aid.

-

First Aid (Ingestion): Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

Conclusion

This compound is a cornerstone intermediate in the chemical industry, with a significant impact on the development of pharmaceuticals, dyes, and agrochemicals. Its synthesis via sulfonation of chlorobenzene is a well-established process. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 98-66-8 | Benchchem [benchchem.com]

- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20110218357A1 - Processes for preparing this compound and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 9. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 4-Chlorobenzenesulfonic Acid: A Technical Guide

Introduction: 4-Chlorobenzenesulfonic acid (CAS No. 98-66-8) is an organosulfur compound that serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. It is also known as a major polar by-product in the manufacturing of DDT.[1] A thorough understanding of its chemical structure and purity is paramount for its application in research and industrial settings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides an in-depth overview of the NMR, IR, and MS spectroscopic data for this compound, complete with experimental protocols and workflow visualizations to aid researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. Due to the symmetry of the molecule, the protons ortho and meta to the sulfonic acid group are chemically equivalent, resulting in a simplified spectrum.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.801 | Doublet | 2H, Protons ortho to -SO₃H |

| 7.537 | Doublet | 2H, Protons meta to -SO₃H |

Data obtained in D₂O

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the substituted benzene ring.

| Chemical Shift (ppm) | Assignment |

| 143.9 | C-SO₃H |

| 138.8 | C-Cl |

| 129.8 | C-H (meta to -SO₃H) |

| 127.4 | C-H (ortho to -SO₃H) |

Data obtained in D₂O

Experimental Protocol: NMR Spectroscopy

A sample of this compound (approximately 50 mg) is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interference from proton signals of the solvent itself. The solution is then transferred to a standard 5 mm NMR tube.

The NMR spectra are acquired on a spectrometer, for instance, a 90 MHz instrument, at ambient temperature. For a typical ¹H NMR experiment, a 90° pulse is applied, and a sufficient relaxation delay is used to ensure accurate integration. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Visualization: NMR Experimental Workflow

Caption: A flowchart illustrating the key stages of NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the sulfonic acid group, the aromatic ring, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250 - 1120 | Strong | Asymmetric SO₂ Stretch |

| 1080 - 1010 | Strong | Symmetric SO₂ Stretch |

| ~1040 | Strong | S-O Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, a common technique is the preparation of a mull. A small amount of the finely powdered sample is mixed with a mulling agent, such as Nujol (a mineral oil) or a perfluorinated hydrocarbon, to form a paste. This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a transparent disk. The prepared sample is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the pure mulling agent or KBr is recorded first and automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization: IR Experimental Workflow

Caption: A flowchart outlining the process of obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak corresponding to its molecular weight. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2).

| m/z | Relative Intensity (%) | Assignment |

| 194 | 37.2 | [M+2]⁺ Isotope Peak |

| 192 | 100.0 | [M]⁺ Molecular Ion |

| 129 | 14.5 | [M - SO₂H]⁺ |

| 127 | 26.9 | [M - SO₂H]⁺ (³⁷Cl isotope) |

| 113 | 23.1 | [C₆H₄Cl]⁺ |

| 111 | 71.5 | [C₆H₄Cl]⁺ (³⁷Cl isotope) |

| 75 | 62.0 | [C₆H₃]⁺ |

Experimental Protocol: Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized and ionized. In electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (e.g., 70 eV), causing the formation of a radical cation (the molecular ion) and various fragment ions.

These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value. For this compound, specific conditions may include a source temperature of 150 °C and a sample temperature of 120 °C.

Visualization: MS Experimental Workflow

References

A Technical Guide to the Hygroscopic Nature of 4-Chlorobenzenesulfonic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzenesulfonic acid (4-CBSA) is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] As an aromatic sulfonic acid, its physicochemical properties, particularly its interaction with atmospheric moisture, are critical for handling, storage, formulation, and manufacturing processes. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. While specific quantitative sorption isotherm data is not widely available in public literature, this document consolidates known properties and outlines the standard experimental protocols used to characterize hygroscopicity. Methodologies for Gravimetric Sorption Analysis, Dynamic Vapor Sorption (DVS), and Karl Fischer Titration are detailed to enable researchers to perform comprehensive assessments. This guide is intended to serve as a foundational resource for professionals working with this and similar compounds.

Introduction to this compound

This compound (CAS No: 98-66-8) is an organosulfur compound that presents as a greyish-beige or white to off-white crystalline solid.[1][2] It is soluble in water and ethanol (B145695) but practically insoluble in non-polar solvents like ether and benzene.[2][3] Its strong acidic nature and reactivity, conferred by the sulfonic acid group, make it a versatile reagent.[1][4]

A critical, though often under-documented, characteristic of 4-CBSA is its hygroscopicity. The compound has a tendency to absorb moisture from the atmosphere, which can lead to changes in its physical state, such as agglomeration or deliquescence (dissolving in the absorbed water).[4] This behavior is common among benzenesulfonic acid derivatives; the parent compound, benzenesulfonic acid, is known to be deliquescent, and the related p-toluenesulfonic acid is also highly hygroscopic and often supplied as a monohydrate.[5][6] Proper characterization of this property is essential as moisture uptake can significantly impact powder flow, chemical stability, and the effective concentration of the acid, thereby affecting reaction kinetics and product purity.[7][8]

Physicochemical and Hygroscopic Properties

While detailed moisture sorption isotherms for this compound are not readily found in peer-reviewed literature, its general properties and qualitative hygroscopic nature are established. The technical data sheet for one commercially available source indicates a typical water content between 7.5% and 10.0%, suggesting the product is often supplied as a hydrate.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 98-66-8 | [3][9][10] |

| Molecular Formula | C₆H₅ClO₃S | [1][3] |

| Molecular Weight | 192.62 g/mol | [3][10] |

| Appearance | Greyish-beige flaked solid; White to off-white crystalline solid | [1][2] |

| Melting Point | 67 °C (hydrate form) | [3] |

| Boiling Point | 149 °C at 22 mmHg | [2][9][10] |

| Solubility | Soluble in water and alcohol; Practically insoluble in ether and benzene | [2][3] |

| Hygroscopicity | Stated as hygroscopic; can absorb moisture leading to agglomeration or deliquescence | [1][4] |

| Stability | Stable under normal conditions; Incompatible with strong oxidizing agents | [2][9] |

Illustrative Quantitative Hygroscopicity Data

To provide context for researchers, the following table illustrates the typical data output from a Dynamic Vapor Sorption (DVS) experiment for a hygroscopic compound like an aromatic sulfonic acid. This data is representative and should not be considered as experimentally verified data for this compound.

Table 2: Representative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Aromatic Sulfonic Acid

| Relative Humidity (% RH) | Sorption (% Weight Change) | Desorption (% Weight Change) |

| 0 | 0.00 | 0.25 |

| 10 | 0.15 | 0.40 |

| 20 | 0.30 | 0.65 |

| 30 | 0.55 | 0.90 |

| 40 | 0.85 | 1.20 |

| 50 | 1.30 | 1.65 |

| 60 | 2.10 | 2.40 |

| 70 | 3.50 | 3.80 |

| 80 | 6.80 | 7.10 |

| 90 | 12.50 | 12.50 |

| Note: This data is for illustrative purposes only. |

Experimental Protocols for Hygroscopicity Assessment

A thorough evaluation of hygroscopicity involves multiple techniques to quantify moisture content and sorption/desorption behavior. The following are detailed protocols for key analytical methods.

Gravimetric Sorption Analysis (Static Method)

This method, based on the European Pharmacopoeia guidelines, provides a straightforward classification of hygroscopicity.[11]

Objective: To determine the percentage of moisture absorbed by a sample after 24 hours of exposure to a high-humidity environment.

Materials and Apparatus:

-

This compound sample

-

Analytical balance (readable to 0.01 mg)

-

Weighing bottles with stoppers

-

Desiccator containing a saturated solution of ammonium (B1175870) chloride or sodium chloride to maintain approximately 80% ± 2% relative humidity (RH) at 25°C ± 1°C.

-

Controlled temperature chamber or incubator (25°C ± 1°C).

Procedure:

-

Sample Preparation: Place approximately 1-2 grams of the 4-CBSA sample into a pre-weighed weighing bottle.

-

Initial Weighing: Weigh the bottle with the sample accurately and record the initial mass (m_initial).

-

Drying (Optional but Recommended): For a more accurate assessment, the sample can be pre-dried under vacuum at a suitable temperature (e.g., 40°C) to a constant weight to remove surface moisture before the initial weighing.[12]

-

Exposure: Place the open weighing bottle containing the sample inside the desiccator maintained at 80% RH and 25°C. The stopper should be placed alongside the bottle.

-

Incubation: Seal the desiccator and store it in the temperature-controlled chamber for 24 hours.

-

Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately close it with its stopper, and re-weigh it accurately. Record the final mass (m_final).

-

Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(m_final - m_initial) / m_initial] * 100

Hygroscopicity Classification (Ph. Eur.): [11]

-

Non-hygroscopic: < 0.2% weight gain

-

Slightly hygroscopic: ≥ 0.2% and < 2% weight gain

-

Hygroscopic: ≥ 2% and < 15% weight gain

-

Very hygroscopic: ≥ 15% weight gain

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-resolution gravimetric technique that measures the mass of a sample as a function of time and relative humidity at a constant temperature.[13][14]

Objective: To generate a moisture sorption-desorption isotherm, providing detailed information on the kinetics and equilibrium of water uptake and loss.

Apparatus:

-

Dynamic Vapor Sorption Analyzer (e.g., from Surface Measurement Systems, Mettler Toledo, or similar).

Procedure:

-

Sample Preparation: Place 5-15 mg of the 4-CBSA sample into the DVS sample pan.[8]

-

Drying Stage: Start the experiment by drying the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This stable mass is recorded as the initial dry mass.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner. A typical profile would be increments of 10% RH, from 0% to 90% RH.[15]

-

Equilibration: At each RH step, the system holds the humidity constant until the sample mass equilibrates (reaches a stable weight based on the pre-set dm/dt criterion). The instrument records the mass change at each step.[13]

-

Desorption Phase: After reaching the maximum RH (e.g., 90%), the instrument is programmed to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The instrument software plots the percentage change in mass against the relative humidity to generate sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can provide insights into the physical structure of the material and the nature of water interaction.[13]

Karl Fischer Titration

This method is a highly accurate and specific technique for determining the water content of a substance.[16] It is particularly useful for quantifying the absolute water content of the as-received material or after exposure to humidity.

Objective: To precisely measure the water content in a solid sample.

Apparatus:

-

Volumetric or Coulometric Karl Fischer Titrator. For solids with low water content, a coulometer combined with a Karl Fischer oven is preferred.[17][18]

-

Karl Fischer reagents (titrant and solvent).

-

Gas-tight syringes for liquid handling.

-

Analytical balance.

Procedure (using a KF Oven for Solids):

-

Titrator Preparation: Prepare the Karl Fischer titrator by adding the appropriate solvent to the titration cell and pre-titrating it to a dry, stable endpoint to eliminate any residual moisture.

-

Sample Preparation: Accurately weigh approximately 50-100 mg of the 4-CBSA sample into a glass vial suitable for the KF oven.

-

Oven Analysis: Place the vial into the Karl Fischer oven. Heat the sample to a temperature sufficient to release all water without causing decomposition of the acid (a temperature ramp experiment is recommended to determine the optimal temperature, e.g., 100-120°C).[18]

-

Water Transfer: A stream of dry, inert gas (e.g., nitrogen) flows over the heated sample, carrying the evaporated water into the titration cell.[19][20]

-

Titration: In the cell, the water reacts with the Karl Fischer reagent. The titrator automatically adds titrant (volumetric) or generates iodine (coulometric) until all the water has been consumed, detected by an electrochemical endpoint.[16][17]

-

Calculation: The instrument's software calculates the total mass of water detected and expresses it as a percentage of the initial sample weight.

Experimental and Analytical Workflows

Visualizing the logical flow of experiments is crucial for planning a comprehensive characterization of a material's hygroscopicity. The following diagram illustrates a recommended workflow.

Caption: Workflow for Hygroscopicity Assessment of 4-CBSA.

Conclusion

This compound is a hygroscopic compound, a property that demands careful consideration during its lifecycle from synthesis to application. While quantitative public data on its moisture sorption behavior is limited, the experimental protocols detailed in this guide—Gravimetric Sorption Analysis, Dynamic Vapor Sorption, and Karl Fischer Titration—provide a robust framework for its characterization. By determining the initial water content, classifying its hygroscopic nature, and generating detailed sorption-desorption isotherms, researchers and drug development professionals can effectively manage the challenges associated with this material, ensuring product quality, stability, and performance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 98-66-8 [chemicalbook.com]

- 3. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 4. 4-Chlorobenzenesulphonic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity this compound for Sale [chlorobenzene.ltd]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound technical grade, 90 98-66-8 [sigmaaldrich.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar [semanticscholar.org]

- 13. mt.com [mt.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. ardena.com [ardena.com]

- 16. quveon.com [quveon.com]

- 17. epa.gov [epa.gov]

- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 19. mt.com [mt.com]

- 20. scientificgear.com [scientificgear.com]

Stability and Storage of 4-Chlorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorobenzenesulfonic acid (CAS No. 98-66-8). Adherence to these guidelines is crucial for maintaining the chemical integrity of the compound, ensuring experimental accuracy, and promoting laboratory safety.

Chemical and Physical Properties

This compound is an organosulfur compound that presents as a white to off-white or grayish crystalline solid at room temperature.[1][2] It is known for its high solubility in water and also has considerable solubility in polar organic solvents like ethanol (B145695) and acetone.[2][3][4] This solubility is attributed to its polar sulfonic acid group, which can form hydrogen bonds with water molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98-66-8 | [5] |

| Molecular Formula | C₆H₅ClO₃S | [5] |

| Molecular Weight | 192.62 g/mol | [5][6] |

| Appearance | White to off-white/grayish crystalline solid | [1][2][3] |

| Melting Point | 102 °C | [7] |

| Boiling Point | 149 °C at 22 mmHg | [5][7] |

| Water Solubility | Highly soluble, may form a very faint turbidity | [1][2][3] |

| pKa | -0.83 ± 0.50 (Predicted) | [1] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [5] |

Stability Profile

This compound is generally stable under recommended storage and ambient conditions.[1][6][7][8] However, several factors can compromise its stability, leading to degradation or hazardous reactions.

Hygroscopic Nature

The compound is hygroscopic, meaning it can readily absorb moisture from the air.[1][3] This can lead to changes in its physical state, such as agglomeration or deliquescence, which can affect its chemical properties and application effectiveness.[3] Therefore, protection from moisture is a critical aspect of its storage.[9]

Thermal Stability

While stable at normal temperatures, the compound can decompose under fire conditions.[8] Thermal decomposition can generate irritating, corrosive, and/or highly toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][8]

Incompatibilities

Contact with certain substances can trigger hazardous reactions. It is crucial to store this compound separately from:

-

Metals (May be corrosive)[9]

Reactions with these substances may be exothermic or produce corrosive byproducts.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are mandatory.

Storage Conditions

-

Container: Keep the compound in a tightly sealed, corrosion-resistant container to prevent moisture absorption and contamination.[1][3][6][8][9]

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[1][3][6][8] Some sources recommend storing under an inert gas due to its moisture sensitivity.[9]

-

Location: The storage location should be a designated "Corrosives area," away from heat sources, open flames, and incompatible substances.[1][3][8]

-

Temperature: One source recommends storing below 86°F (30°C).[10]

Handling Precautions

-

Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6][8][11]

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is required.[10] This includes chemical-resistant gloves, safety glasses and a face shield, and protective clothing.[6][9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.[8] Contaminated clothing should be removed and washed before reuse.[8]

Experimental Protocols for Stability Assessment

-

Forced Degradation Study:

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Expose samples of this compound to various stress conditions, including heat (e.g., 60°C, 80°C), humidity (e.g., 75% RH, 90% RH), light (photostability testing according to ICH Q1B guidelines), and chemical agents (acid, base, and oxidizing agents).

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, to separate and identify the parent compound and any degradation products.

-

Quantify the loss of the parent compound and the formation of degradants over time.

-

-

-

Long-Term Stability Study (ICH Q1A):

-

Objective: To determine the shelf-life and establish recommended storage conditions.

-

Methodology:

-

Store multiple batches of the compound under proposed long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

-

Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Test the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Analyze the data to determine the rate of change and establish a retest period or shelf life.

-

-

Visualization of Stability Pathways

The following diagram illustrates the relationship between proper storage conditions and the stability of this compound versus conditions that lead to degradation or hazardous reactions.

Conclusion

The chemical stability of this compound is well-maintained under controlled conditions. The primary threats to its integrity are moisture, high temperatures, and contact with incompatible materials such as strong bases and oxidizing agents. By implementing the stringent storage and handling protocols outlined in this guide, researchers and scientists can ensure the compound's quality, achieve reliable experimental results, and maintain a safe laboratory environment.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chlorobenzenesulphonic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity this compound for Sale [chlorobenzene.ltd]

- 4. This compound | 98-66-8 [chemicalbook.com]

- 5. This compound technical grade, 90 98-66-8 [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound(98-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. arichem.com [arichem.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chlorobenzenesulfonic Acid

This guide provides an in-depth overview of the safety data and handling precautions for 4-Chlorobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive understanding of its properties and associated hazards.

Chemical Identification and Properties

This compound (CAS No. 98-66-8) is an organic compound with the molecular formula C₆H₅ClO₃S.[1][2] It is commonly used as an intermediate in the synthesis of pharmaceuticals and dyes.[1][3] This compound typically appears as a white to grayish or light yellow crystalline solid.[1][4] It is soluble in water and ethanol.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 192.62 g/mol | [2] |

| Appearance | White to grayish crystalline solid/flakes | [1][4] |

| Melting Point | 102 - 137 °C | [3][4][5] |

| Boiling Point | 149 °C at 22 mmHg | [3][6] |

| Water Solubility | Soluble, may cause faint turbidity | [1][3][4][5] |

| pKa | -0.83 ± 0.50 (Predicted) | [1][3] |

| Stability | Stable under recommended storage conditions | [1][2][3] |

| Hygroscopicity | Can be hygroscopic, absorbs moisture from the air | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2][7] It may also be corrosive to metals.[7][8]

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion | 1B / 1C | H314: Causes severe skin burns and eye damage[2][7] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[7][8] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye Protection: Chemical safety glasses or a face shield are essential.[2]

-

Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected prior to use.[2]

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.[3]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][9] Eyewash stations and safety showers must be readily accessible.[9][10]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3] Keep containers tightly closed to prevent moisture absorption.[4][7] The storage area should be designated for corrosive materials.[1][11]

Disposal

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[2][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][11] |

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Firefighters should wear self-contained breathing apparatus.[2]

Toxicological and Ecological Information

Detailed toxicological studies on this compound are limited in the provided search results. It is known to be harmful if swallowed and causes severe burns.[2][11] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[2] Information on its ecological impact is not extensively detailed, but care should be taken to prevent its release into the environment.[2]

Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for emergency response to accidental exposure.

References

- 1. Page loading... [guidechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chembk.com [chembk.com]

- 4. 4-Chlorobenzenesulphonic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity this compound for Sale [chlorobenzene.ltd]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemwhat.com [chemwhat.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 98-66-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound(98-66-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Utility of 4-Chlorobenzenesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenesulfonic acid is a versatile and robust organic compound widely employed in synthetic organic chemistry. Its strong acidic nature, coupled with the presence of a chloro-substituent on the aromatic ring, makes it a valuable tool as both a catalyst and a reactive intermediate in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, including its application as a catalyst in esterification and multicomponent reactions, and its role as a precursor in the synthesis of important sulfonyl derivatives.

Key Applications

This compound serves as an effective Brønsted acid catalyst, comparable to other arylsulfonic acids such as p-toluenesulfonic acid. It is utilized in reactions that require acidic conditions, such as esterifications, and as a promoter in the synthesis of heterocyclic compounds.[1][2] Furthermore, it is a key starting material for the production of 4-chlorobenzenesulfonyl chloride, a crucial building block for sulfa drugs and other biologically active molecules.[3][4]

Data Presentation

The following table summarizes quantitative data for a representative synthesis utilizing this compound as an intermediate.

Table 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride from Chlorobenzene (B131634)

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Yield (%) | Reference |

| Chlorobenzene | C₆H₅Cl | 112.56 | 1.0 | 112.6 | - | [5] |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | 1.05 | 122 | - | [5] |

| Thionyl chloride | SOCl₂ | 118.97 | 1.5 | 180 | - | [5] |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | - | 200.9 (dry) | 94.4 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride

This protocol details the synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene, a process that proceeds via the in-situ formation of this compound.[3][5]

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Sulfamic acid

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Heating mantle with a stirrer

-

Ice water bath

Procedure:

-

To a round-bottom flask, add chlorosulfonic acid (1.05 mol, 122 g).

-

While stirring, add chlorobenzene (1.0 mol, 112.6 g) dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature at 70°C.[5]

-

After the addition is complete, continue stirring the mixture at 70°C for an additional 15 minutes.[5]

-

Add sulfamic acid (1 g) to the reaction mixture.

-

Subsequently, add thionyl chloride (1.5 mol, 180 g) dropwise over 2 hours while maintaining the temperature at 70°C.[5]

-

After the addition of thionyl chloride is complete, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The resulting moist 4-chlorobenzenesulfonyl chloride can be dried to yield the final product.

Expected Yield: Approximately 94.4% of the theoretical yield.[5]

Protocol 2: Generalized Protocol for Fischer Esterification of Carboxylic Acids

This compound can serve as an effective catalyst for the esterification of carboxylic acids. This protocol provides a general procedure that can be adapted for various substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (can be used as solvent, 10-20 eq)

-

This compound (catalytic amount, e.g., 0.05-0.1 eq)

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol.

-

Add a catalytic amount of this compound to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the alcohol is a low-boiling solvent, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography as required.

Protocol 3: Generalized Protocol for the Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be efficiently catalyzed by Brønsted acids like this compound.[2][6]

Materials:

-

Aldehyde (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea (B33335) or Thiourea (B124793) (1.5 eq)

-

This compound (catalytic amount, e.g., 0.1-0.2 eq)

-

Ethanol (B145695) (as solvent)

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Ice bath

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and a catalytic amount of this compound.

-

Add ethanol as the solvent and attach a reflux condenser.

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualizations

Caption: Experimental workflow for the synthesis of 4-chlorobenzenesulfonyl chloride.

Caption: Generalized mechanism of Fischer Esterification.

Caption: Simplified pathway of the Biginelli reaction.

References

- 1. Page loading... [guidechem.com]

- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. bioorganica.org.ua [bioorganica.org.ua]

Application Notes and Protocols: 4-Chlorobenzenesulfonic Acid as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals